1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde
Overview
Description
Preparation Methods
The synthesis of 1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions . One common method includes the use of N-substituted quinolone carboxylates, which are converted into the corresponding carboxylic acids before undergoing cyclization . Industrial production methods often involve bulk custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: This compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde can be compared with other isoquinoline derivatives, such as:
1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde: Similar in structure but with different biological activities and applications.
1-Oxo-1,2-dihydroisoquinoline-4-carbaldehyde: Another derivative with unique properties and uses in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-oxo-2H-isoquinoline-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-1-2-9-8(5-7)3-4-11-10(9)13/h1-6H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCONIZGDSZDBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653978 | |
Record name | 1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-26-0 | |
Record name | 1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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